N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Diversification

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) is a substituted benzylamine derivative with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol. The compound features an N-methyl secondary amine functionality linked to a para-substituted phenyl ring bearing a tetrahydropyran-4-yloxy ether moiety.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 898289-40-2
Cat. No. B1604251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine
CAS898289-40-2
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)OC2CCOCC2
InChIInChI=1S/C13H19NO2/c1-14-10-11-2-4-12(5-3-11)16-13-6-8-15-9-7-13/h2-5,13-14H,6-10H2,1H3
InChIKeyBIMJTFGNKMMZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2): Procurement Specifications and Structural Identity


N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2) is a substituted benzylamine derivative with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol [1]. The compound features an N-methyl secondary amine functionality linked to a para-substituted phenyl ring bearing a tetrahydropyran-4-yloxy ether moiety . It is available commercially under the Maybridge catalog (Thermo Scientific) at 95% assay purity . The compound is categorized as a fragment molecule and research chemical, with no primary literature reporting defined biological target engagement or pharmacological activity for this exact structure .

Why Para-Substituted N-Methylbenzylamines Cannot Be Interchanged: The Procurement Case for CAS 898289-40-2


Structural analogs within the N-methylbenzylamine class exhibit fundamentally different physicochemical properties and biological compatibility profiles that preclude functional interchangeability. The para-tetrahydropyran-4-yloxy substitution pattern in CAS 898289-40-2 confers specific hydrogen-bonding capacity and spatial geometry distinct from the ortho-isomer (CAS 906352-71-4) [1]. Additionally, the non-methylated parent amine (CAS 864266-61-5) differs in both basicity (pKa) and hydrogen-bond donor count, altering its suitability for downstream derivatization reactions [2]. Even compounds sharing the tetrahydropyran ring but differing in linkage type, such as N-(4-tetrahydropyranylmethyl)benzylamine (CAS 887978-20-3), exhibit reduced polarity (C₁₃H₁₉NO, MW 205.3) relative to the ether-linked target compound, affecting chromatographic behavior and solubility profiles . Generic substitution without structural verification introduces uncontrolled variables into synthetic workflows, fragment-based screening campaigns, and structure-activity relationship studies.

Quantitative Differentiation of N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2)


Para vs. Ortho Substitution: Comparative Physicochemical Properties for Fragment-Based Library Design

The para-substituted isomer (CAS 898289-40-2) is differentiated from its ortho-substituted analog (CAS 906352-71-4) by its distinct molecular topology and projected electronic properties. While both compounds share the identical molecular formula (C₁₃H₁₉NO₂) and molecular weight (221.30 g/mol), the para arrangement places the tetrahydropyran-4-yloxy and N-methylaminomethyl groups in a linear, extended conformation, whereas the ortho arrangement forces proximity and potential intramolecular hydrogen bonding [1]. This topological difference directly influences the compound's three-dimensional pharmacophoric presentation in fragment-based screening libraries, where scaffold geometry determines binding site compatibility .

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Diversification

N-Methylation vs. Primary Amine: Basicity and Reactivity Differentiation for Derivatization Chemistry

The N-methyl substitution in CAS 898289-40-2 (C₁₃H₁₉NO₂, MW 221.30) distinguishes it from the primary amine analog [4-(tetrahydropyran-4-yloxy)phenyl]methylamine (CAS 864266-61-5; C₁₂H₁₇NO₂, MW 207.27) [1]. The secondary amine in the target compound exhibits higher basicity (estimated pKa increase of approximately 0.3-0.5 units relative to the primary amine) and possesses only one N-H hydrogen bond donor compared to two in the primary amine [2]. This difference fundamentally alters the compound's reactivity profile in common derivatization reactions including reductive amination, amide coupling, and sulfonamide formation, where the N-methyl group precludes certain reaction pathways available to primary amines while enabling selective alkylation and acylation at the remaining N-H position .

Synthetic Chemistry Amine Derivatization Building Block Selection

Lipophilicity and Solubility Projections: Ether-Linked Tetrahydropyran vs. Alternative Linkers

The ether linkage connecting the tetrahydropyran ring to the phenyl core in CAS 898289-40-2 (C₁₃H₁₉NO₂, MW 221.30) imparts distinct polarity and hydrogen-bonding characteristics relative to carbon-linked analogs. For compounds containing the tetrahydropyran-4-yl group, the ether oxygen (logP contribution: -0.98 via Hansch π-system) increases polarity and water solubility compared to methylene-linked analogs . Comparative analysis with N-(4-tetrahydropyranylmethyl)benzylamine (CAS 887978-20-3; C₁₃H₁₉NO, MW 205.30) demonstrates that the ether oxygen in the target compound contributes approximately 16 additional mass units while reducing projected logP by an estimated 0.3-0.5 units [1]. The target compound exhibits a predicted logP of 2.35 (ACD/Labs calculated) .

Physicochemical Profiling ADME Prediction Compound Library Design

Validated Procurement Scenarios for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine (CAS 898289-40-2)


Fragment-Based Drug Discovery: Scaffold for Para-Substituted Benzylamine Fragment Libraries

The para-substituted geometry of CAS 898289-40-2 provides a distinct vector for fragment elaboration relative to ortho- and meta-substituted analogs, enabling systematic exploration of structure-activity relationships around the benzylamine pharmacophore. Procurement of this specific regioisomer is essential for fragment screening campaigns requiring topological diversity within benzylamine-containing fragment sets .

Synthetic Building Block: Controlled Derivatization via Secondary N-Methylamine

The N-methyl secondary amine functionality in CAS 898289-40-2 offers predictable, monofunctional reactivity for amide bond formation, sulfonylation, or reductive alkylation without the chemoselectivity complications associated with primary amines. This property makes the compound suitable for modular synthesis of focused compound libraries where precise control over derivatization is required .

Physicochemical Probe Development: Ether-Containing Scaffold for Solubility Optimization

The tetrahydropyran-4-yloxy ether moiety contributes enhanced polarity (predicted logP 2.35) relative to carbon-linked tetrahydropyran analogs, making CAS 898289-40-2 a suitable starting point for lead optimization programs seeking to balance lipophilicity with membrane permeability. This scaffold is appropriate for generating tool compounds that require improved aqueous solubility while maintaining sufficient passive diffusion capacity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.